Sulfo-SDA(Sulfo-NHS-Diazirine) (sulfosuccinimidyl 4,4'-azipentanoate)
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Overview
Description
Sulfo-SDA (Sulfo-NHS-Diazirine) (sulfosuccinimidyl 4,4’-azipentanoate) is a heterobifunctional crosslinking reagent that combines the properties of N-hydroxysuccinimide (NHS) esters and diazirine-based photoreactive groups. This compound is widely used in biochemical and molecular biology research for its ability to form covalent bonds with primary amines and to crosslink proteins upon activation with UV light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-SDA involves the reaction of sulfosuccinimidyl esters with diazirine-containing compounds. The process typically includes the following steps:
Formation of Sulfosuccinimidyl Ester: This involves the reaction of succinic anhydride with N-hydroxysuccinimide in the presence of a base to form the NHS ester.
Introduction of Diazirine Group: The NHS ester is then reacted with a diazirine-containing compound under controlled conditions to form the final product, Sulfo-SDA.
The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and ensure high yield .
Industrial Production Methods
Industrial production of Sulfo-SDA follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions and high purity.
Purification Steps: Including crystallization and chromatography to remove impurities and by-products.
Quality Control: Ensuring the product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Sulfo-SDA undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Photoreactive Crosslinking: The diazirine group forms covalent bonds with various amino acid side chains or peptide backbones upon activation with UV light (330-370 nm).
Common Reagents and Conditions
Primary Amines: React with the NHS ester group at pH 7-9.
UV Light: Activates the diazirine group for crosslinking reactions.
Major Products
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Crosslinked Proteins: Resulting from the UV-activated diazirine group.
Scientific Research Applications
Sulfo-SDA is extensively used in various scientific research fields:
Chemistry: For studying protein-protein interactions and structural biology.
Biology: In cell biology to investigate protein complexes and cellular pathways.
Medicine: For developing diagnostic tools and therapeutic agents.
Industry: In the production of bioconjugates and biomaterials
Mechanism of Action
Sulfo-SDA exerts its effects through a two-step mechanism:
NHS Ester Reaction: The NHS ester group reacts with primary amines to form covalent amide bonds.
Diazirine Activation: Upon exposure to UV light, the diazirine group forms covalent bonds with various amino acid side chains or peptide backbones, leading to crosslinking.
Comparison with Similar Compounds
Similar Compounds
Sulfo-SANPAH (sulfosuccinimidyl 6-(4-azido-2-nitrophenylamino)hexanoate): Another heterobifunctional crosslinker with an azide group.
Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Contains a maleimide group for thiol-reactive crosslinking.
Uniqueness
Sulfo-SDA is unique due to its combination of NHS ester and diazirine groups, providing both amine-reactive and photoreactive functionalities. This allows for more versatile and efficient crosslinking compared to other crosslinkers .
Properties
Molecular Formula |
C9H10N3NaO7S |
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Molecular Weight |
327.25 g/mol |
IUPAC Name |
sodium;1-[3-(3-methyldiazirin-3-yl)propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C9H11N3O7S.Na/c1-9(10-11-9)3-2-7(14)19-12-6(13)4-5(8(12)15)20(16,17)18;/h5H,2-4H2,1H3,(H,16,17,18);/q;+1/p-1 |
InChI Key |
KTYCFZFVXSHAGH-UHFFFAOYSA-M |
Canonical SMILES |
CC1(N=N1)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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